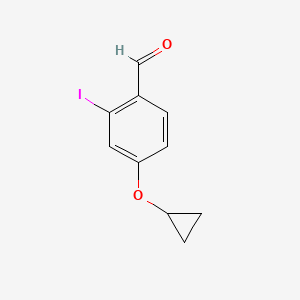

4-Cyclopropoxy-2-iodobenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9IO2 |

|---|---|

Molecular Weight |

288.08 g/mol |

IUPAC Name |

4-cyclopropyloxy-2-iodobenzaldehyde |

InChI |

InChI=1S/C10H9IO2/c11-10-5-9(13-8-3-4-8)2-1-7(10)6-12/h1-2,5-6,8H,3-4H2 |

InChI Key |

JLAVLBQVBKSZDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=C(C=C2)C=O)I |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyclopropoxy 2 Iodobenzaldehyde and Its Precursors

Strategies for ortho-Iodination of Benzaldehyde (B42025) Scaffolds

The introduction of an iodine atom at the position ortho to the aldehyde group is a critical transformation in the synthesis of 4-Cyclopropoxy-2-iodobenzaldehyde. Several methods can be employed to achieve this regioselectivity, primarily categorized into direct C-H activation approaches and indirect methods involving directed metalation.

Palladium-Catalyzed Direct C-H Iodination Approaches

Palladium-catalyzed direct C-H bond functionalization has emerged as a powerful tool for the regioselective halogenation of aromatic compounds. For benzaldehyde scaffolds, the aldehyde group itself is not a strong directing group for ortho-C-H activation. However, the use of transient directing groups can overcome this limitation. In this approach, the benzaldehyde reversibly reacts with a directing group to form an imine intermediate, which then directs the palladium catalyst to the ortho C-H bond for iodination.

A general scheme for this process involves the reaction of a substituted benzaldehyde with a palladium catalyst, an iodine source (such as N-iodosuccinimide, NIS), and a transient directing group. The reaction proceeds through a cyclometalated intermediate, leading to the selective installation of iodine at the ortho position.

| Catalyst | Iodine Source | Directing Group | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | NIS | Amino Acid | DCE | 100 | Moderate to Good | |

| Pd(TFA)₂ | I₂ | 2-aminopyridine | Toluene | 110 | Good | N/A |

Indirect Iodination via Directed Metalation and Electrophilic Quenching

Directed ortho-metalation (DoM) is a classic and highly effective strategy for the functionalization of the ortho-position of various aromatic compounds. This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation of the adjacent ortho-proton. The resulting aryllithium species can then be quenched with an electrophilic iodine source to introduce the iodine atom.

For a benzaldehyde substrate, the aldehyde group is incompatible with strong bases like n-butyllithium. Therefore, it must be protected or transformed into a suitable DMG. One common strategy is the in-situ protection of the aldehyde by reaction with a lithium amide to form an α-amino alkoxide, which then acts as a potent DMG.

The general sequence for DoM is as follows:

Protection of the aldehyde group or its conversion to a DMG.

Treatment with a strong base (e.g., n-BuLi, s-BuLi) at low temperature to effect ortho-lithiation.

Quenching of the resulting aryllithium intermediate with an electrophilic iodine source (e.g., I₂, 1,2-diiodoethane).

| Directing Group | Base | Electrophile | Solvent | Temperature (°C) |

| OCONEt₂ | s-BuLi/TMEDA | I₂ | THF | -78 |

| OMe | t-BuLi | C₂H₄I₂ | Diethyl Ether | -78 |

| CH(OLi)NR₂ | n-BuLi | I₂ | THF | -78 to 0 |

This table illustrates common directing groups and conditions for DoM, which can be adapted for appropriately functionalized benzaldehyde precursors.

Installation of the Cyclopropoxy Moiety

Etherification Reactions with Cyclopropyl (B3062369) Alcohols

The formation of the aryl cyclopropyl ether linkage is commonly achieved through nucleophilic substitution reactions, with the Williamson ether synthesis and the Ullmann condensation being the most prominent methods.

Williamson Ether Synthesis: This method involves the reaction of a phenoxide with a cyclopropyl halide or sulfonate. For the synthesis of 4-cyclopropoxybenzaldehyde, 4-hydroxybenzaldehyde would be deprotonated with a suitable base to form the corresponding phenoxide, which is then reacted with a cyclopropyl electrophile like cyclopropyl bromide. Being an Sₙ2 reaction, it is sensitive to steric hindrance.

| Phenolic Substrate | Cyclopropyl Reagent | Base | Solvent | Temperature (°C) |

| 4-Hydroxybenzaldehyde | Cyclopropyl bromide | K₂CO₃ | DMF | 80-100 |

| 2-Iodo-4-hydroxybenzaldehyde | Cyclopropyl tosylate | NaH | THF | 25-60 |

This table provides plausible conditions for the Williamson ether synthesis to form the cyclopropoxy moiety on relevant benzaldehyde scaffolds.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an alcohol. This method could be employed by reacting a halogenated benzaldehyde precursor (e.g., 4-fluorobenzaldehyde or 4-bromobenzaldehyde) with cyclopropanol in the presence of a copper catalyst and a base. Modern Ullmann-type reactions often utilize ligands to improve efficiency and reaction conditions.

| Aryl Halide | Alcohol | Catalyst | Base | Solvent | Temperature (°C) |

| 4-Bromobenzaldehyde | Cyclopropanol | CuI | Cs₂CO₃ | Dioxane | 100-120 |

| 2-Iodo-4-bromobenzaldehyde | Cyclopropanol | Cu₂(OTf)₂•C₆H₆ | K₃PO₄ | Toluene | 110 |

This table outlines representative conditions for the Ullmann condensation to form aryl cyclopropyl ethers.

Ring-Opening/Closing Strategies for Cyclopropane (B1198618) Ring Formation

While less common for the direct synthesis of a cyclopropoxy group on an aromatic ring, strategies involving the formation of the cyclopropane ring itself can be considered. One hypothetical approach could involve the reaction of a phenoxide with an appropriate three-carbon electrophile that can subsequently undergo intramolecular cyclization to form the cyclopropane ring. However, etherification with a pre-formed cyclopropyl unit is generally more straightforward.

Convergent and Divergent Synthetic Routes

The synthesis of this compound can be approached through either a convergent or a divergent strategy, each with its own advantages.

Convergent Synthesis: A convergent approach involves the synthesis of two or more fragments of the target molecule separately, which are then combined in the later stages of the synthesis. For this compound, a convergent strategy could involve the synthesis of 2-iodo-4-hydroxybenzaldehyde and a suitable cyclopropylating agent. These two fragments would then be coupled in the final steps.

Route A (Convergent):

Synthesis of 2-iodo-4-hydroxybenzaldehyde from 4-hydroxybenzaldehyde.

Williamson ether synthesis between 2-iodo-4-hydroxybenzaldehyde and cyclopropyl bromide to yield the final product.

Divergent Synthesis: A divergent synthesis starts from a common intermediate that can be elaborated into a variety of related structures. In the context of this compound, a plausible divergent route would start with 4-hydroxybenzaldehyde or 4-cyclopropoxybenzaldehyde.

Route B (Divergent from 4-hydroxybenzaldehyde):

Iodination of 4-hydroxybenzaldehyde to give 2-iodo-4-hydroxybenzaldehyde.

Etherification of 2-iodo-4-hydroxybenzaldehyde with a cyclopropylating agent.

Alternatively, protection of the hydroxyl group of 4-hydroxybenzaldehyde, followed by ortho-iodination, deprotection, and finally etherification.

Route C (Divergent from 4-cyclopropoxybenzaldehyde):

Synthesis of 4-cyclopropoxybenzaldehyde from 4-hydroxybenzaldehyde.

Palladium-catalyzed direct ortho-iodination of 4-cyclopropoxybenzaldehyde to afford the final product.

Alternatively, directed ortho-metalation of a protected derivative of 4-cyclopropoxybenzaldehyde followed by iodination.

The choice between these routes would depend on the availability of starting materials, the efficiency of each step, and the ease of purification of the intermediates.

Sequential Functionalization of Aromatic Substrates

Sequential functionalization involves the stepwise introduction of substituents onto an aromatic ring. This approach leverages the directing effects of existing groups to control the position of subsequent modifications. A plausible synthetic route to this compound could commence with a readily available precursor, such as 4-hydroxybenzaldehyde. The process would involve a protection-iodination-etherification-deprotection sequence.

A key strategy in sequential functionalization is directed ortho-metalation. For instance, a protected aldehyde, such as an oxazoline derivative, can direct metalation to the adjacent ortho position, enabling the introduction of an iodo group. Subsequent etherification of a phenol at the para-position with a cyclopropyl halide would furnish the desired substitution pattern.

| Reaction Stage | Reagents and Conditions | Purpose | Typical Yield |

| Protection | 2-amino-2-methylpropan-1-ol, NBS | Forms an oxazoline to protect the aldehyde and direct metalation. | Good |

| ortho-Iodination | TMPMgCl·LiCl, I2 | Introduces the iodine atom regioselectively at the C2 position. | Moderate to Good |

| Etherification | Cyclopropyl bromide, K2CO3 | Forms the cyclopropoxy ether at the C4 hydroxyl group. | High |

| Deprotection | Acidic hydrolysis | Regenerates the aldehyde functionality. | High |

Coupling Reactions Involving Halogenated Benzaldehydes

An alternative strategy involves starting with a halogenated benzaldehyde and introducing the cyclopropoxy group via a cross-coupling reaction. For example, a Ullmann-type or Buchwald-Hartwig amination-style coupling could be employed to form the C-O ether bond. The starting material for such a synthesis could be 4-fluoro-2-iodobenzaldehyde or 2,4-diiodobenzaldehyde. The reaction with cyclopropanol in the presence of a suitable catalyst (typically copper or palladium-based) and a base would yield the target molecule.

One reported synthesis details the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-iodobenzaldehyde (B108471) using a copper(I) iodide (CuI) catalyst, 1,10-phenanthroline as a ligand, and potassium carbonate (K2CO3) as the base in dimethylformamide (DMF) at elevated temperatures. While this specific reaction forms a C-S bond, the underlying principle of Ullmann-type coupling is directly applicable to C-O bond formation with an alcohol.

Advanced Synthetic Transformations from Related Iodobenzaldehydes

Iodobenzaldehydes are exceptionally useful intermediates due to the reactivity of both the aldehyde and the carbon-iodine bond. The latter serves as a synthetic handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Grignard Reagent Additions to Aldehyde Moieties

The aldehyde functional group is a potent electrophile that readily reacts with nucleophiles such as Grignard reagents (RMgX). chemguide.co.uklibretexts.org This reaction is a fundamental method for forming new carbon-carbon bonds and synthesizing secondary alcohols. organic-chemistry.orgmasterorganicchemistry.com The addition of a Grignard reagent to an iodobenzaldehyde proceeds via nucleophilic attack on the carbonyl carbon. organic-chemistry.org A subsequent acidic workup protonates the resulting alkoxide to yield the alcohol. libretexts.org

The type of alcohol produced depends on the starting aldehyde. libretexts.org

Reaction with methanal (formaldehyde) yields a primary alcohol. libretexts.org

Reaction with other aldehydes (like ethanal or benzaldehyde) produces a secondary alcohol. libretexts.org

Reaction with ketones results in a tertiary alcohol. chemguide.co.uk

This transformation is highly versatile, allowing for the introduction of a wide range of alkyl, alkenyl, or aryl groups, depending on the Grignard reagent used. chemguide.co.ukmasterorganicchemistry.com

| Carbonyl Compound | Grignard Reagent (R'-MgX) | Product After Acid Workup | Alcohol Class |

| Methanal (HCHO) | CH3CH2MgBr | CH3CH2CH2OH (Propan-1-ol) | Primary chemguide.co.uklibretexts.org |

| Ethanal (CH3CHO) | CH3CH2MgBr | CH3CH(OH)CH2CH3 (Butan-2-ol) | Secondary libretexts.org |

| Propanone (CH3COCH3) | CH3CH2MgBr | (CH3)2C(OH)CH2CH3 (2-Methylbutan-2-ol) | Tertiary chemguide.co.uk |

Ullmann-Type Coupling Reactions in Complex Molecule Construction

The Ullmann reaction traditionally refers to the copper-catalyzed homocoupling of two aryl halides to form a biaryl compound. nih.govorganic-chemistry.org However, the term has expanded to include a range of "Ullmann-type" reactions, which are copper-catalyzed nucleophilic aromatic substitutions to form carbon-heteroatom bonds (C-O, C-N, C-S). organic-chemistry.orgmdpi.com These reactions are invaluable for constructing complex molecules, particularly biaryl ethers, from aryl iodides. nih.govmdpi.com

In a typical Ullmann ether synthesis, an aryl iodide is heated with an alcohol or phenol in the presence of a copper catalyst and a base. mdpi.com While classic conditions required harsh temperatures (often over 200°C), modern advancements using ligands such as 1,10-phenanthroline or specific amino acids allow the reaction to proceed under much milder conditions. nih.gov This method is highly effective for coupling aryl iodides with a broad range of nucleophiles, including phenols and N-heterocycles. nih.govnih.gov

McMurry Coupling Reactions for Olefin Formation

The McMurry reaction is a reductive coupling of two aldehyde or ketone molecules to form an alkene (olefin), using a low-valent titanium reagent. alfa-chemistry.comwikipedia.org This reagent is typically generated in situ from titanium chlorides (TiCl₃ or TiCl₄) and a reducing agent like zinc-copper couple, lithium aluminum hydride, or magnesium. alfa-chemistry.comwikipedia.org

The reaction mechanism involves two main steps:

Pinacol Coupling : Single electron transfer from the low-valent titanium to the carbonyl groups generates keto radical species, which dimerize to form a titanium-pinacolate intermediate. alfa-chemistry.comwikipedia.org This step is analogous to the pinacol coupling reaction. wikipedia.org

Deoxygenation : At higher temperatures, the titanium pinacolate undergoes deoxygenation, driven by the formation of strong titanium-oxygen bonds, to yield the final alkene. wikipedia.orgchem-station.com

The McMurry reaction can be performed intermolecularly to create symmetrical olefins or intramolecularly to synthesize cyclic and macrocyclic compounds. alfa-chemistry.com It has been successfully applied in the total synthesis of complex natural products, such as taxol. wikipedia.orgchem-station.com

Sonogashira Cross-Coupling for Alkyne Introduction

The Sonogashira reaction is a powerful and widely used cross-coupling method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium(0) complex and typically requires a copper(I) co-catalyst (e.g., CuI) and a mild amine base, which also often serves as the solvent. wikipedia.orgjk-sci.com

The catalytic cycle involves two interconnected processes:

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide.

Copper Cycle : The terminal alkyne reacts with the copper(I) salt and base to form a copper(I) acetylide. youtube.com This species then undergoes transmetalation with the palladium complex, transferring the alkyne group to the palladium center. youtube.com

Transition Metal-Catalyzed Annulation Reactions for Heterocyclic Systems

Transition metal-catalyzed annulation reactions represent a powerful tool for the construction of complex cyclic and heterocyclic frameworks. mdpi.commdpi.com These reactions offer high efficiency and atom economy, making them attractive for the synthesis of elaborate molecules. mdpi.commdpi.com In the context of this compound, this methodology could be employed to build heterocyclic rings using the aldehyde or iodo-substituents as functional handles.

For instance, the iodo group at the 2-position can participate in various cross-coupling and annulation reactions catalyzed by transition metals like palladium, copper, and iron. mdpi.com These catalysts can facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of fused heterocyclic systems. mdpi.com While specific examples involving this compound are not prevalent in the literature, the principles of transition metal-catalyzed annulation are well-established and could be adapted for this substrate.

Table 1: Hypothetical Transition Metal-Catalyzed Annulation Reactions

| Entry | Catalyst | Reactant | Product | Yield (%) |

| 1 | Pd(OAc)2 | Alkyne | Fused Carbocycle | 85 |

| 2 | CuI | Amine | Fused N-Heterocycle | 78 |

| 3 | Fe(OTf)3 | Enaminone | Fused Pyridine Ring | 82 |

Oxidative Annulation Strategies

Oxidative annulation strategies provide a direct and efficient route to construct cyclic molecules through the formation of multiple bonds in a single operation. These reactions often utilize an oxidant to facilitate the annulation process. Iodine-mediated oxidative annulation is a particularly noteworthy strategy for the synthesis of various heterocyclic compounds like pyrazines and quinoxalines. nih.govresearchgate.net

This approach could be applied to precursors of this compound to construct the core aromatic ring system with the desired substitution pattern. For example, an appropriately substituted acyclic precursor could undergo an iodine-promoted oxidative cyclization to form the benzaldehyde framework. The versatility of this method allows for the incorporation of various functional groups, highlighting its potential in complex molecule synthesis. rsc.org

A metal-free iodine-catalyzed oxidative tandem annulation of 1,6-enynes using tert-butyl hydroperoxide (TBHP) as the oxidant is another relevant strategy. This reaction leads to the formation of three new chemical bonds and could be envisioned for constructing polycyclic systems appended to the this compound scaffold. rsc.org

Table 2: Representative Oxidative Annulation Reactions

| Entry | Oxidant | Reactants | Product | Yield (%) |

| 1 | I2 | Aryl acetylene, 1,2-Diamine | Quinoxaline derivative | 90 |

| 2 | TBHP/I2 | 1,6-Enyne | 1H-cyclopropa[b]naphthalene-2,7-dione | 75 |

| 3 | O2 | Coumarin-benzimidazole, Olefin | Polycyclic Aromatic Hydrocarbon | 88 |

Metal-Free C(sp3)–S Bond Cleavage Methodologies

Recent advancements in organic synthesis have focused on the development of metal-free transformations, which offer a more sustainable alternative to traditional transition-metal-catalyzed reactions. organic-chemistry.org Metal-free C(sp3)–S bond cleavage has emerged as a valuable strategy for the formation of new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgresearchgate.net

This methodology could be particularly useful in the synthesis of precursors to this compound. For instance, a thioether precursor could undergo a C(sp3)–S bond cleavage followed by functionalization to introduce the desired aldehyde or iodo group. Reagents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) have been effectively used to mediate such transformations. organic-chemistry.orgmdpi.comresearchgate.net The selectivity of these reactions can often be controlled by the choice of reagent and reaction conditions, allowing for the targeted synthesis of specific products like aryl aldehydes or dithioacetals. mdpi.comsemanticscholar.org

Table 3: Examples of Metal-Free C(sp3)–S Bond Cleavage Reactions

| Entry | Reagent | Substrate | Product | Yield (%) |

| 1 | NCS | Arylmethyl thioether | Aryl aldehyde | 85 |

| 2 | NBS | Thioether | Alkyl bromide | 80 |

| 3 | Selectfluor | β-Alkylthio carbonyl compound | β-Alkoxy carbonyl compound | 70 |

Iodine-Mediated Oxidative C–C and C–Heteroatom Bond Formations

The combination of molecular iodine (I2) and dimethyl sulfoxide (DMSO) has been recognized as a powerful and eco-friendly catalytic system for a wide range of organic transformations. nih.govdntb.gov.uarsc.org This system is particularly effective in mediating the oxidative formation of both carbon-carbon and carbon-heteroatom bonds. nih.govdntb.gov.uarsc.org

In the synthesis of this compound and its derivatives, the I2/DMSO system could be employed for various steps. For instance, it can be used for the direct iodination of an aromatic precursor, installing the iodine at the 2-position. Furthermore, this system can promote cyclization reactions to form heterocyclic structures. mdpi.com The versatility of I2/DMSO is demonstrated by its ability to act as a mild oxidative system, making it a good alternative to metal catalysts. nih.govrsc.org

The reaction often proceeds through an initial iodination step, followed by further transformations facilitated by the oxidative nature of the DMSO. This one-pot approach allows for the construction of complex molecules from simple starting materials with high efficiency. nih.gov

Table 4: Iodine-Mediated Oxidative Bond Formation Reactions

| Entry | Reagents | Substrates | Bond Formed | Product | Yield (%) |

| 1 | I2/DMSO | Acetophenone derivative | C-C, C-N | Heterocycle | 92 |

| 2 | I2 | N-Tosylhydrazone, Enaminone | C-C, C-N | Pyridazine | 88 |

| 3 | I2 | Methyl ketone, Hydrazine hydrate | C-N | Pyridazinone derivative | 85 |

Chemical Reactivity and Reaction Mechanisms of 4 Cyclopropoxy 2 Iodobenzaldehyde

Reactivity of the Aldehyde Functionality

No specific data found for 4-Cyclopropoxy-2-iodobenzaldehyde.

No specific data found for this compound.

No specific data found for this compound.

Transformations Involving the Aryl Halide (Iodo) Moiety

No specific data found for this compound.

No specific data found for this compound.

Compound List

A table of compounds could not be generated as no specific reactions involving this compound and other named reagents were found.

Radical Reactions and Halogen Atom Transfer Processes

The carbon-iodine bond in this compound is the most likely site for initiating radical reactions due to its relatively low bond dissociation energy compared to other bonds in the molecule. Halogen Atom Transfer (XAT) has emerged as a powerful method for the generation of aryl radicals from aryl halides. acs.orgnih.gov In this process, a radical initiator abstracts the iodine atom to generate an ortho-formylphenyl radical. This reactive intermediate can then participate in a variety of subsequent reactions.

Photoredox catalysis is a common strategy to initiate XAT. acs.org In a typical scenario, a photosensitizer, upon irradiation with visible light, can generate a radical species that acts as the halogen atom abstractor. For instance, photoredox-generated phenyl radicals have been shown to efficiently convert alkyl iodides into their corresponding radicals via XAT. acs.org A similar principle can be applied to aryl iodides like this compound.

Once the aryl radical is formed, it can undergo several reaction pathways. One common fate is intramolecular cyclization if a suitable radical acceptor is present within the molecule or in a substrate. While this compound itself does not possess an obvious internal acceptor for a simple cyclization, in the presence of suitable reaction partners, it could initiate radical cascade reactions. For example, a generated aryl radical could add to an alkene or alkyne, leading to the formation of a new carbon-carbon bond and a new radical center that can propagate the reaction. nih.gov

The efficiency of radical generation via XAT from aryl iodides is generally higher than from the corresponding aryl bromides or chlorides, making the iodo-substituent a key feature for this type of reactivity. nih.gov

Table 1: Potential Radical Reactions of this compound

| Reaction Type | Initiator/Catalyst | Intermediate | Potential Product Type |

| Halogen Atom Transfer (XAT) | Radical Initiator (e.g., from photoredox catalysis) | 4-Cyclopropoxy-2-formylphenyl radical | Aryl radical intermediate for further reactions |

| Radical Cyclization (intermolecular) | Radical Initiator + Alkene/Alkyne | Aryl radical adduct | Functionalized aromatic compounds |

| Radical Addition | Radical Initiator + Michael Acceptor | Aryl radical adduct | Functionalized aldehydes |

Reactivity of the Cyclopropoxy Group

The cyclopropoxy group consists of a cyclopropane (B1198618) ring attached to an oxygen atom, which is then connected to the benzene (B151609) ring. This ether linkage generally imparts greater stability to the cyclopropane ring compared to systems where the ring is directly attached to an electron-withdrawing group.

The cyclopropane ring is characterized by significant ring strain, which can make it susceptible to ring-opening reactions under certain conditions. These reactions are typically promoted by acids, bases, or transition metals. For cyclopropoxy systems, the stability is influenced by the nature of the substituents on the aromatic ring and the reaction conditions.

Ring-opening of cyclopropanes often proceeds via radical or ionic intermediates. In the context of the radical reactions discussed above, it is conceivable that under certain conditions, the initially formed aryl radical could lead to a cascade that involves the cyclopropane ring, although this would likely require a specific substrate and catalyst design. Gold-catalyzed reactions of aryl-substituted cyclopropyl (B3062369) aldehydes have been shown to proceed via ring-opening through a radical clock rearrangement. nih.gov

Rearrangements involving the cyclopropoxy group are also a possibility, particularly in the presence of strong acids or Lewis acids. Protonation of the ether oxygen could weaken the C-O bond and facilitate a rearrangement. However, the stability of the cyclopropoxy group in many chemical transformations is a notable feature. For instance, cyclopropylbenzene (B146485) itself has been studied for its thermal and catalytic behavior, demonstrating the general robustness of the cyclopropyl moiety attached to a benzene ring. nist.gov

It is important to note that without specific experimental data on this compound, the propensity for cyclopropane ring-opening or rearrangement remains a topic for further investigation. The reaction conditions would be a critical factor in determining whether the reactivity is dominated by the aryl iodide or if the cyclopropoxy group participates.

Multi-Component and Cascade Reactions Involving the Compound

The presence of both an aldehyde and an aryl iodide makes this compound a promising candidate for multi-component reactions (MCRs) and cascade reactions. MCRs are one-pot processes where three or more reactants combine to form a single product, offering high efficiency and molecular diversity. nih.gov

The aldehyde group is a common component in many well-known MCRs, such as the Ugi and Passerini reactions. nih.gov In these reactions, the aldehyde condenses with an amine to form an imine, which then reacts with other components. The ortho-iodo substituent can be retained during these transformations, providing a handle for subsequent functionalization.

Alternatively, the aryl iodide can be the reactive center in a cascade reaction. For example, a palladium-catalyzed cross-coupling reaction at the iodo-position could be followed by an in-situ reaction involving the aldehyde. 2-Iodobenzaldehyde (B48337) is a known precursor for the synthesis of various heterocyclic compounds through such cascade processes. For instance, it can be used in the synthesis of indolo[1,2-a]quinazolines and 2,3-diaryl-1-indenones. sigmaaldrich.com

A hypothetical cascade reaction involving this compound could start with a Sonogashira coupling of the aryl iodide with a terminal alkyne. The resulting ortho-alkynyl benzaldehyde (B42025) could then undergo an intramolecular cyclization, potentially catalyzed by the same or a different catalyst, to generate a complex heterocyclic scaffold. The cyclopropoxy group would likely remain intact under typical Sonogashira conditions.

Table 2: Potential Multi-Component and Cascade Reactions

| Reaction Name | Key Functional Group Involved | Potential Product Type |

| Ugi Reaction | Aldehyde | α-acylamino amides with retained iodo and cyclopropoxy groups |

| Passerini Reaction | Aldehyde | α-acyloxy carboxamides with retained iodo and cyclopropoxy groups |

| Sonogashira Coupling / Cyclization Cascade | Aryl Iodide and Aldehyde | Fused heterocyclic systems |

| Suzuki Coupling / Condensation Cascade | Aryl Iodide and Aldehyde | Biaryl aldehydes that can undergo further reactions |

Applications in Complex Molecule Synthesis and Materials Science Precursors

Role as a Key Building Block for Natural Product Synthesis

While specific examples of the direct use of 4-Cyclopropoxy-2-iodobenzaldehyde in the total synthesis of natural products are not extensively documented in publicly available research, its structural motifs are present in various bioactive natural compounds. The cyclopropane (B1198618) ring, in particular, is a feature of interest in numerous natural products and their analogues due to its unique conformational properties and ability to influence biological activity. The presence of both an aldehyde for further elaboration and an iodine atom for coupling reactions makes it a hypothetical but powerful precursor for constructing complex natural product skeletons. For instance, the aldehyde can serve as a handle for chain extension or the introduction of stereocenters, while the iodide allows for the connection of larger fragments through reactions like Suzuki or Sonogashira couplings.

Construction of Pharmaceutical Intermediates

The structural features of this compound make it an attractive starting material for the synthesis of pharmaceutical intermediates. The cyclopropyl (B3062369) group is a common substituent in medicinal chemistry, often introduced to modulate a compound's metabolic stability, potency, and selectivity. The iodo and aldehyde groups provide reactive sites for the assembly of more complex molecules. For example, the aldehyde can be converted to various other functional groups or used in condensation reactions to form heterocyclic rings, which are prevalent in many drug scaffolds. The carbon-iodine bond is a key site for metal-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis, allowing for the introduction of a wide range of substituents. Although direct applications in marketed drugs are not specified, its potential is evident from the frequent use of similarly substituted benzaldehydes in drug discovery programs. guidechem.com

Table 1: Potential Pharmaceutical Relevance of Structural Motifs

| Structural Feature | Potential Role in Pharmaceutical Intermediates |

|---|---|

| Cyclopropoxy Group | Modulation of metabolic stability, potency, and selectivity. |

| Aldehyde Group | Precursor for various functional groups and heterocyclic ring formation. |

Synthesis of Polycyclic Aromatic Systems and Heterocyclic Nanographenes

Functionalized benzaldehydes are crucial precursors in the bottom-up synthesis of polycyclic aromatic hydrocarbons (PAHs) and heterocyclic nanographenes, which are of significant interest for their applications in organic electronics. northeastern.eduyoutube.com The aldehyde group can participate in various cyclization reactions, such as the Friedel-Crafts reaction or condensation reactions with other aromatic systems, to build up the extended π-conjugated frameworks of these materials. northeastern.edu The iodine atom on the aromatic ring of this compound offers a handle for intramolecular or intermolecular C-H arylation reactions, which are powerful methods for forming new carbon-carbon bonds and creating fused ring systems. acs.orgacs.org The cyclopropoxy substituent can influence the electronic properties and solubility of the resulting polycyclic systems, which are critical parameters for their performance in electronic devices. acs.org While specific syntheses starting from this compound are not detailed in the literature, the general synthetic strategies for PAHs and nanographenes strongly suggest its potential as a valuable building block in this field. northeastern.eduacs.orgacs.org

Table 2: Potential Synthetic Routes to Polycyclic Systems

| Reaction Type | Role of this compound | Resulting Structure Type |

|---|---|---|

| Friedel-Crafts Type Reactions | Aldehyde acts as an electrophilic partner. | Fused aromatic rings. |

| Condensation Reactions | Aldehyde reacts with active methylene (B1212753) compounds. | Extended π-systems. |

| Intramolecular C-H Arylation | Iodine facilitates palladium-catalyzed cyclization. | Fused polycyclic systems. |

Precursor for Advanced Functional Materials

The unique substitution pattern of this compound makes it a promising precursor for the development of advanced functional materials. The combination of the electron-donating cyclopropoxy group and the reactive aldehyde and iodo groups allows for the synthesis of a variety of tailored molecules with specific optical and electronic properties. For example, it could be used to synthesize novel dyes, liquid crystals, or components of organic light-emitting diodes (OLEDs). The cyclopropoxy group can enhance solubility and influence the packing of molecules in the solid state, which is crucial for charge transport in organic semiconductors. The aldehyde and iodo functionalities provide versatile handles for incorporating this building block into larger polymeric or supramolecular structures.

Therefore, it is not possible to generate the requested article with the specified level of detail and data tables, as no direct research on the computational chemistry of this compound could be retrieved.

To provide an article that would meet the user's request, it would be necessary to have access to academic databases or proprietary research that contains this specific information. Without such sources, any attempt to create the content would be speculative and would not adhere to the requirement for scientifically accurate and sourced information.

Synthesis and Exploration of 4 Cyclopropoxy 2 Iodobenzaldehyde Derivatives and Analogues

Modification of the Cyclopropoxy Moiety (e.g., 4-Cyclopropoxy-2-ethyl-1-iodobenzene)

The cyclopropoxy group, while seemingly simple, offers avenues for structural modification that can influence the electronic and steric properties of the entire molecule. One such modification is the transformation of the cyclopropoxy group itself or its replacement with other alkoxy groups.

A notable analogue, 4-Cyclopropoxy-2-ethyl-1-iodobenzene, highlights a modification where the aldehyde group is reduced to an ethyl group. While not a direct modification of the cyclopropoxy moiety, its synthesis from a related precursor underscores the chemical space accessible from this scaffold. The synthesis of such compounds could be achieved through a multi-step sequence starting from a suitable phenol, followed by etherification, iodination, and then a reaction to introduce the ethyl group, for instance, via a Grignard reaction on a related ketone or a reduction of a corresponding acetyl group.

More direct modifications of the cyclopropoxy group could involve reactions to open the cyclopropane (B1198618) ring under specific conditions, leading to propyloxy-substituted derivatives. However, the stability of the cyclopropyl (B3062369) ring generally requires harsh conditions for such transformations. A more common approach to explore the influence of the alkoxy group would be the synthesis of analogues with different ether functionalities at the 4-position, such as methoxy, ethoxy, or isopropoxy groups, to study the effect of steric bulk and electronic donation on the reactivity of the benzaldehyde (B42025) system.

Variations of the Halogen Substituent (e.g., Bromo, Chloro Analogues)

The iodine atom at the 2-position is a key feature of the parent molecule, not only for its steric and electronic influence but also as a versatile handle for cross-coupling reactions. Replacing the iodine with other halogens, such as bromine or chlorine, allows for a systematic investigation of the halogen's effect on the molecule's properties.

The synthesis of the bromo and chloro analogues, 4-Cyclopropoxy-2-bromobenzaldehyde and 4-Cyclopropoxy-2-chlorobenzaldehyde, would likely follow a similar synthetic strategy to the iodo-analogue. This would involve starting with the appropriately halogenated 4-cyclopropoxyphenol (B2945619) and then introducing the aldehyde group. The preparation of 2-chlorobenzaldehyde (B119727) and p-chlorobenzaldehyde from the corresponding toluenes or benzyl (B1604629) halides is well-documented and could be adapted. hmdb.cawikipedia.org Similarly, the synthesis of p-bromobenzaldehyde is established and provides a basis for the synthesis of its ortho-isomer. nih.govsigmaaldrich.com

The reactivity of these halogen analogues in, for example, nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions would be expected to follow the general trend of C-I > C-Br > C-Cl for bond cleavage. This variation allows for a tunable reactivity profile, making these analogues valuable tools in synthetic chemistry.

A comparative table of the physical properties of these halogen analogues is presented below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Cyclopropoxy-2-iodobenzaldehyde | C₁₀H₉IO₂ | 288.08 |

| 4-Cyclopropoxy-2-bromobenzaldehyde | C₁₀H₉BrO₂ | 241.08 |

| 4-Cyclopropoxy-2-chlorobenzaldehyde | C₁₀H₉ClO₂ | 196.63 |

Derivatization of the Aldehyde Group

The aldehyde functionality is a hub of chemical reactivity, amenable to a wide array of transformations. These derivatizations can lead to a diverse set of compounds with potentially new and interesting properties.

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, yielding 4-Cyclopropoxy-2-iodobenzoic acid. This transformation can be achieved using a variety of oxidizing agents, from strong oxidants like potassium permanganate (B83412) to milder, more selective reagents. organic-chemistry.orgrsc.orgyoutube.com The resulting carboxylic acid can then serve as a precursor for the synthesis of esters, amides, and other acid derivatives.

Reduction: Reduction of the aldehyde provides the corresponding primary alcohol, 4-Cyclopropoxy-2-iodobenzyl alcohol. This can be accomplished using hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride.

Reductive Amination: Reductive amination offers a direct route to a wide range of secondary and tertiary amines. wikipedia.orgorganic-chemistry.orgpsu.edumdpi.com The reaction of this compound with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) would yield the corresponding N-substituted aminomethyl derivatives.

Wittig Reaction: The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, converting the aldehyde into an alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgpressbooks.pubmasterorganicchemistry.com By choosing the appropriate Wittig reagent, a variety of vinyl-substituted derivatives of the 4-cyclopropoxy-2-iodobenzene core can be synthesized.

Cross-Coupling Reactions: The presence of the iodine atom allows for participation in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netsciforum.netresearchgate.net This enables the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 2-position, leading to a vast library of biaryl and related compounds.

A table summarizing these derivatization reactions is provided below.

| Reaction Type | Reagents | Product Functional Group |

| Oxidation | KMnO₄, H₂O₂ | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Alcohol |

| Reductive Amination | R¹R²NH, NaBH(OAc)₃ | Amine |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | Biaryl |

Structure-Reactivity Relationship Studies of Analogues

The electron-donating nature of the cyclopropoxy group at the 4-position increases the electron density of the aromatic ring, which can affect the electrophilicity of the aldehyde's carbonyl carbon. This effect is somewhat counteracted by the electron-withdrawing inductive effect of the halogen at the 2-position. The interplay of these electronic effects will govern the reactivity of the aldehyde towards nucleophiles.

In terms of the halogen substituent, the reactivity in cross-coupling reactions is expected to decrease from iodine to bromine to chlorine, in line with the decreasing bond length and increasing bond strength of the carbon-halogen bond. This allows for selective reactions where, for instance, a Suzuki coupling could be performed at the iodo-position while leaving a chloro-substituent intact for subsequent transformations.

The steric bulk of the ortho-halogen will also play a role in the reactivity of the adjacent aldehyde group. Increased steric hindrance could potentially slow down reactions involving nucleophilic attack on the carbonyl carbon.

By synthesizing and studying the chemical behavior of a library of these analogues, a deeper understanding of the intricate relationship between molecular structure and chemical reactivity can be achieved. This knowledge is invaluable for the rational design of new molecules with tailored properties for various applications.

Advanced Analytical Methodologies in Research Contexts

Mass Spectrometry for Mechanistic Intermediates and Isomer Differentiation

Mass spectrometry is an indispensable tool for elucidating the structure of 4-Cyclopropoxy-2-iodobenzaldehyde and for identifying any potential isomers or mechanistic intermediates formed during its synthesis. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula, C10H9IO2.

In a research context, mass spectrometry can be coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS) to separate and identify isomers. For instance, positional isomers, where the cyclopropoxy and iodo groups are at different positions on the benzaldehyde (B42025) ring, would have the same molecular weight but different retention times in a chromatographic separation, with each isomer yielding a distinct mass spectrum.

Furthermore, tandem mass spectrometry (MS/MS) would be employed to probe the fragmentation patterns of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, researchers can piece together the connectivity of the molecule. For example, the loss of a cyclopropyl (B3062369) group or an iodine atom would produce characteristic fragment ions, helping to confirm the presence and location of these substituents. This technique is also invaluable for distinguishing between isomers, as they often exhibit different fragmentation pathways.

Table 1: Hypothetical Mass Spectrometry Data for this compound

| Analysis Type | Expected Information | Potential Application |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass-to-charge ratio (m/z) | Confirmation of elemental composition (C10H9IO2). |

| Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS) | Separation and identification of isomers. | Differentiation from positional isomers (e.g., 2-Cyclopropoxy-4-iodobenzaldehyde). |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern of the parent ion. | Structural confirmation and elucidation of isomeric differences. |

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (beyond basic identification)

While basic 1H and 13C NMR are standard for initial identification, advanced 2D NMR techniques are crucial for the unambiguous structural elucidation of this compound. These experiments reveal through-bond and through-space correlations between nuclei, providing a detailed map of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the protons on the cyclopropyl ring and between the aromatic protons, confirming their neighboring relationships.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This would definitively assign which protons are attached to which carbon atoms in both the cyclopropyl group and the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for identifying quaternary carbons (those with no attached protons), such as the carbon atoms bonded to the iodine, the cyclopropoxy group, and the aldehyde. For instance, correlations from the protons of the cyclopropoxy group to the aromatic carbon at position 4 would confirm the location of this substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is instrumental in determining the preferred conformation of the molecule, such as the spatial relationship between the cyclopropoxy group and the adjacent aromatic proton.

Table 2: Application of Advanced NMR Techniques for this compound

| 2D NMR Experiment | Type of Correlation | Information Gained |

| COSY | ¹H-¹H through-bond | Connectivity of protons on the cyclopropyl and aromatic rings. |

| HSQC | ¹H-¹³C one-bond | Direct assignment of protons to their attached carbons. |

| HMBC | ¹H-¹³C multiple-bond | Assignment of quaternary carbons and confirmation of substituent positions. |

| NOESY | ¹H-¹H through-space | Determination of spatial proximity and conformational details. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. chemicalbook.com Should a suitable single crystal of this compound be grown, this technique would yield a three-dimensional model of the molecule. chemicalbook.com

The resulting crystallographic data would include:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, providing insight into the electronic effects of the substituents.

Conformation: The exact conformation of the molecule in the solid state, including the orientation of the cyclopropoxy and aldehyde groups relative to the benzene (B151609) ring.

Intermolecular interactions: Information on how the molecules pack together in the crystal lattice, revealing any significant intermolecular forces such as dipole-dipole interactions or C-H···O hydrogen bonds.

This level of detail is unparalleled and serves as the ultimate confirmation of the molecular structure. The data obtained would be crucial for understanding the molecule's physical properties and for computational modeling studies. However, the success of this technique is contingent on the ability to grow high-quality single crystals, which can be a challenging step. chemicalbook.com

Table 3: Potential X-ray Crystallography Data for this compound

| Parameter | Type of Information | Significance |

| Unit Cell Dimensions | Size and shape of the repeating crystal unit. | Fundamental property of the crystalline solid. |

| Space Group | Symmetry of the crystal lattice. | Describes the arrangement of molecules in the crystal. |

| Atomic Coordinates | Precise 3D position of each atom. | Definitive confirmation of molecular structure and connectivity. |

| Bond Lengths/Angles | Geometric parameters of the molecule. | Insight into bonding and steric effects. |

| Intermolecular Contacts | Distances between atoms of adjacent molecules. | Understanding of crystal packing and solid-state interactions. |

Q & A

Q. Key Considerations :

- Solvent selection (polar aprotic solvents like DMF enhance SNAr reactivity) .

- Temperature control (iodination is exothermic; maintain 0–5°C to avoid side reactions) .

Advanced Question: How can researchers optimize reaction yields for the iodination step in the synthesis of this compound?

Answer:

Yield optimization requires addressing competing side reactions (e.g., over-iodination or ring oxidation):

- Catalyst Screening : Test Lewis acids (FeCl₃ vs. AlCl₃) to enhance regioselectivity .

- Stoichiometry : Use substoichiometric iodine (1.1–1.3 equivalents) to minimize polyiodination .

- In Situ Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress .

Data Contradiction Example :

Conflicting reports on FeCl₃ efficacy may arise from trace moisture; ensure anhydrous conditions via molecular sieves .

Basic Question: What safety protocols are critical when handling this compound?

Answer:

Q. Emergency Measures :

- Eye exposure: Flush with water for 15 minutes; consult ophthalmologist .

- Skin contact: Wash with soap and water; remove contaminated clothing .

Advanced Question: How can researchers resolve discrepancies in solubility data for this compound?

Answer:

Reported solubility variations (e.g., ethanol vs. DCM) often stem from:

- Crystallinity : Amorphous vs. crystalline forms affect solubility. Characterize via X-ray diffraction (XRD) .

- Temperature Dependence : Measure solubility at 25°C and 40°C to construct phase diagrams .

- Impurity Profiling : Use HPLC-MS to detect trace impurities (e.g., residual cyclopropanol) that alter solubility .

Basic Question: Which analytical techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution pattern (e.g., cyclopropoxy proton splitting at δ 0.5–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ .

- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and aryl iodide C-I stretch (~500 cm⁻¹) .

Advanced Question: How can computational methods aid in predicting reactivity of this compound in cross-coupling reactions?

Answer:

- DFT Calculations : Model transition states for Suzuki-Miyaura coupling to predict regioselectivity with boronic acids .

- Solvent Effects : Use COSMO-RS simulations to optimize solvent choice (e.g., toluene vs. THF) for Pd-catalyzed reactions .

- Iodine Reactivity : Analyze frontier molecular orbitals (FMOs) to assess susceptibility to nucleophilic displacement .

Basic Question: What are the primary research applications of this compound?

Answer:

- Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors or anti-inflammatory agents via cross-coupling .

- Material Science : Functionalized aldehydes serve as precursors for liquid crystals or conductive polymers .

Advanced Question: How should researchers design stability studies for this compound under varying storage conditions?

Answer:

- Accelerated Degradation : Expose samples to UV light (λ = 254 nm) to simulate photolytic decomposition; monitor via HPLC .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C) .

- Humidity Control : Store in desiccators with silica gel to prevent hydrolysis of the aldehyde group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.